6alpha-Hydroxynidorellol

科学的研究の応用

1. Structural Transformation Studies

6alpha-Hydroxynidorellol has been studied in the context of the structural transformation of iridoid compounds. Miyagoshi, Amagaya, and Ogihara (1987) isolated new compounds derived from 6alpha-hydroxygeniposide and 6beta-hydroxygeniposide, obtained from gardenoside, after hydrolysis with beta-glucosidase. They focused on elucidating the aglycones of these compounds, contributing to our understanding of iridoid metabolism and structural transformations (Miyagoshi, Amagaya, & Ogihara, 1987).

2. Identification in Natural Extracts

In a study by Ramos et al. (2008), 6-hydroxynidorellol was identified among other compounds isolated from the leaves of Croton stipuliformis. This research contributes to the identification and understanding of natural compounds present in various plant species, providing insights into their potential applications and biological activities (Ramos et al., 2008).

3. Exploration of Bioactivity

In another study, novel NGF-potentiating diterpenoids were isolated from Ptychopetalum olacoides, a plant used in Brazilian folk medicine. The research, conducted by Tang et al. (2009), found that some of these compounds, including those related to 6alpha-Hydroxynidorellol, significantly enhanced NGF-mediated neurite outgrowth in PC12 cells. This research suggests potential neurotrophic effects, which could have implications for the treatment of chronic degenerative conditions of the nervous system (Tang et al., 2009).

4. Activation of Nuclear Receptors

Song, Hiipakka, and Liao (2000) discovered that certain 6alpha-hydroxylated bile acids, including analogs of 6alpha-Hydroxynidorellol, are receptor-specific activators of nuclear liver X receptor alpha (LXRalpha). This receptor is essential in regulating the expression of genes involved in cholesterol metabolism and bile acid synthesis. Their research provides valuable insights into the role of these compounds in cholesterol homeostasis and potential therapeutic applications in conditions like hypercholesterolemia (Song, Hiipakka, & Liao, 2000).

5. Role in Steroid Metabolism

Research by Lisboa and Gustafsson (1969) on the metabolism of steroids in the human fetus found that 6alpha-hydroxytestosterone, a compound related to 6alpha-Hydroxynidorellol, is synthesized in the human fetal liver. This study contributes to our understanding of steroid metabolism in fetal development and may have implications for the study of hormonal regulation during gestation (Lisboa & Gustafsson, 1969).

特性

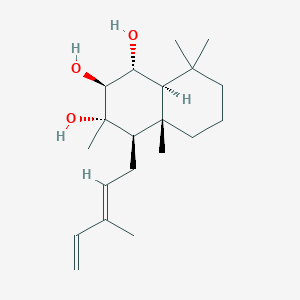

IUPAC Name |

(1R,2S,3S,4R,4aS,8aS)-3,4a,8,8-tetramethyl-4-[(2E)-3-methylpenta-2,4-dienyl]-2,4,5,6,7,8a-hexahydro-1H-naphthalene-1,2,3-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O3/c1-7-13(2)9-10-14-19(5)12-8-11-18(3,4)16(19)15(21)17(22)20(14,6)23/h7,9,14-17,21-23H,1,8,10-12H2,2-6H3/b13-9+/t14-,15-,16+,17+,19-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEZOMVOAWYLQAJ-SKDBMBEJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1C2(CCCC(C2C(C(C1(C)O)O)O)(C)C)C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C[C@@H]1[C@]2(CCCC([C@@H]2[C@H]([C@@H]([C@@]1(C)O)O)O)(C)C)C)/C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6alpha-Hydroxynidorellol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。